2-Aminobenzothiazole Hydrochloride

Overview

Description

2-Aminobenzothiazole is a heterocyclic compound that has garnered significant attention due to its wide range of applications in synthetic organic chemistry and its potent pharmacological activities. It serves as a versatile scaffold for the synthesis of various derivatives and can act as a reactant or intermediate in the formation of diverse fused heterocyclic structures .

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles has been achieved through various methodologies. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolysed Herz salts, which results in the formation of 2-aminobenzothiazoles with the extrusion of sulfur monoxide . Another method utilizes a tandem reaction with 2-chloroanilines and dithiocarbamates in the presence of palladium catalysts and t-BuOK to synthesize a variety of 2-aminobenzothiazoles with excellent yields . A metal-free synthesis from cyclohexanones and thioureas has also been developed, using catalytic iodine and molecular oxygen as the oxidant . Additionally, copper-catalyzed synthesis from 2-iodophenyl isocyanides, potassium sulfide, and amines has been reported, which constructs one C-N bond and two C-S bonds in a step reaction .

Molecular Structure Analysis

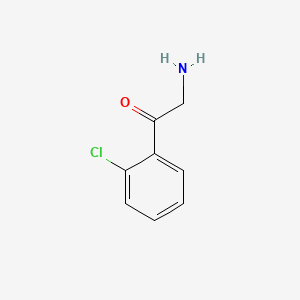

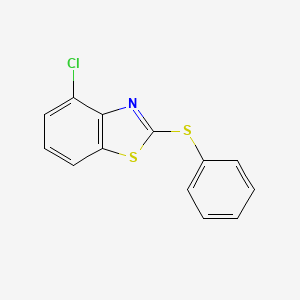

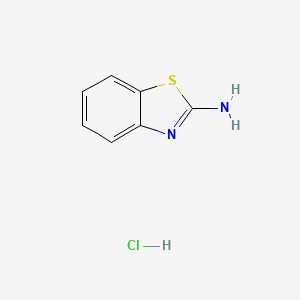

The molecular structure of 2-aminobenzothiazoles comprises an aromatic benzene ring fused with a thiazole ring, which contains both sulfur and nitrogen atoms. This structure is amenable to various chemical modifications due to the presence of reactive sites such as the amino group and the endocyclic nitrogen .

Chemical Reactions Analysis

2-Aminobenzothiazoles are known to undergo a wide array of chemical reactions. They can react with common bis electrophilic reagents to form fused heterocyclic scaffolds. The amino and endocyclic nitrogen functions are particularly reactive, allowing for the synthesis of various heterocycles . Reactions at the amino substituent can occur without affecting the benzene ring, while other reactions may involve both nitrogen atoms in the formal amidine system to yield fused heterocyclic systems . For instance, hydroxyethylation with ethylene chlorohydrin can lead to the formation of 3-β-chloroethylbenzothiazolin-2-one and other related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazoles are influenced by their molecular structure. The presence of both aromatic and heteroaromatic rings imparts stability and potential for interaction with various biological targets. The reactivity of the amino group and the sulfur atom within the thiazole ring allows for the formation of multiple bonds and the synthesis of a wide range of derivatives with diverse properties .

Scientific Research Applications

Application in Medicinal Chemistry and Pharmacology

- Field : Medicinal Chemistry and Pharmacology

- Summary : 2-Aminobenzothiazole plays a key role in the design of biologically active compounds. It has become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses .

- Methods : The synthesis of 2-Aminobenzothiazole derivatives includes both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

- Results : Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .

Application in Green Chemistry

- Field : Green Chemistry

- Summary : The synthesis of 2-Aminobenzothiazole derivatives was carried out in the context of the concept of green synthesis .

- Methods : One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives. They are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

- Results : In most reactions, H2O is used as a nontoxic and widely available solvent which significantly reduces the cost of the process paving the way for the development of science and technology of the future .

Application in Synthetic Organic Chemistry

- Field : Synthetic Organic Chemistry

- Summary : 2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

- Methods : The formation of new families of biologically active 2,5,6-trisubstituted 2-aminobenzothiazoles was carried out by many researchers. For this purpose, the starting 5,6-substituted derivatives of 2-aminobenzothiazole were synthesized from readily available 3,4-substituted anilines in the presence of KSCN and Br2 .

- Results : This method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .

Application in Analytical Chemistry

- Field : Analytical Chemistry

- Summary : 2-Aminobenzothiazole is used as a neutral carrier (ionophore) to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce3+ ions . It also bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb(II) from aqueous samples .

- Methods : The construction of the electrode involves the use of 2-Aminobenzothiazole as a neutral carrier. The production of the sorbent involves the chemical bonding of 2-Aminobenzothiazole to multiwalled carbon nanotubes .

- Results : These applications allow for the determination of Ce3+ ions and the separation of Pb(II) from aqueous samples .

Application in the Synthesis of Fused Heterocycles

- Field : Synthetic Organic Chemistry

- Summary : 2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

- Methods : By heating the mercapto derivatives of benzothiazole in EtOH under reflux and subsequent condensation of the obtained 2-hydrazinobenzothiazole derivatives with oxadiazoles in dry pyridine, a series of unusual 1,2,4-triazoles based on benzothiazol-2-amine were synthesized in good yields .

- Results : This method allows the synthesis of a diverse range of fused heterocyclic scaffolds .

Application in the Fabrication of Biologically Active Drugs

- Field : Medicinal Chemistry

- Summary : 2-Aminobenzothiazole is used in the fabrication of biologically active drugs . It plays a key role in the design of these compounds due to its potent pharmacological activities .

- Methods : The fabrication of 2-arylbenzothiazoles involves different synthetic pathways .

- Results : This research is helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Future Directions

The current trends in the synthesis of biologically active compounds based on 2-aminobenzothiazole have been covered in the literature since 2015 . The development of effective and ecologically friendly alternative reactions based on commercially available reagents and the principles of green chemistry is a promising future direction .

properties

IUPAC Name |

1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQOZTASNGWDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzothiazole Hydrochloride | |

CAS RN |

94787-08-3 | |

| Record name | 2-Aminobenzothiazole Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.